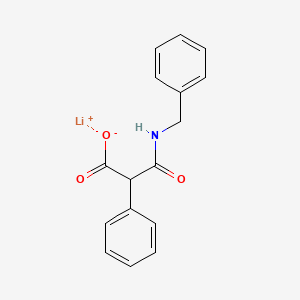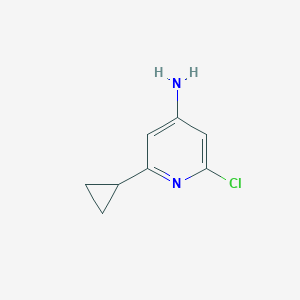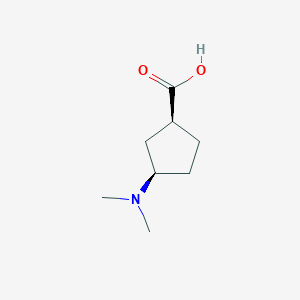
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a cyclopentane ring substituted with a dimethylamino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1r,3s) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor . This reaction is highly stereoselective and allows for the preparation of both cis and trans isomers of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The carboxylic acid group can also play a role in these interactions, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid (cispentacin): This compound shares a similar cyclopentane ring structure but differs in the functional groups attached.
Cyclohexane-1-carboxylic acid derivatives: These compounds have a similar carboxylic acid group but differ in the ring size and substituents.
Uniqueness
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-9(2)7-4-3-6(5-7)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
ZCZVRQGVVGUGAY-NKWVEPMBSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O |
Kanonische SMILES |
CN(C)C1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


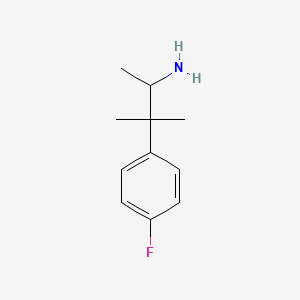

![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
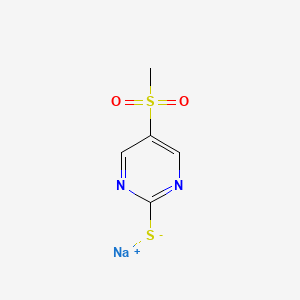

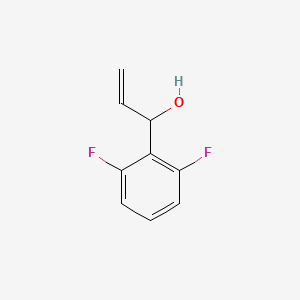
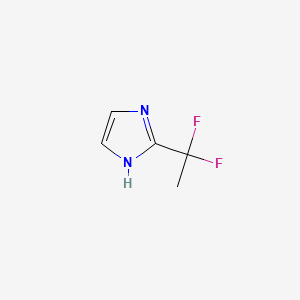
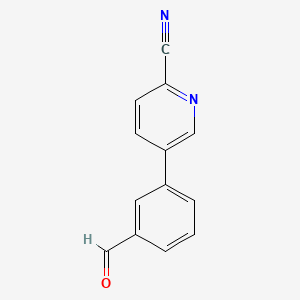
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
